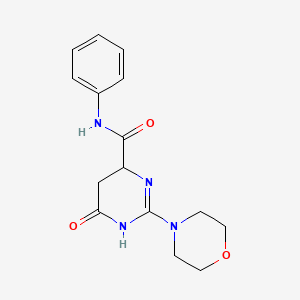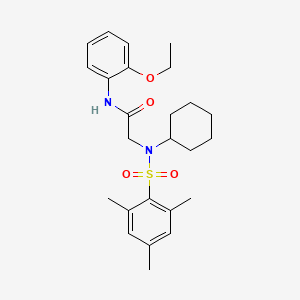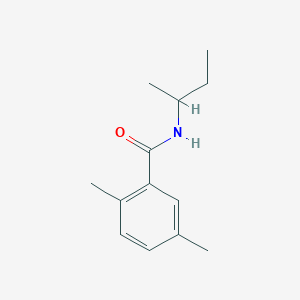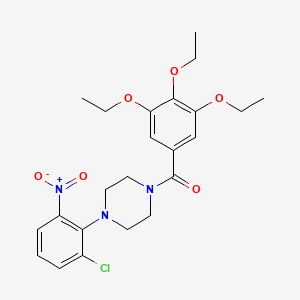
2-(4-morpholinyl)-6-oxo-N-phenyl-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves strategic reactions that introduce the morpholine moiety and the pyrimidinecarboxamide structure. For instance, the reaction of 2-R5-oxo 5-H 6-Carbomorpholin 7-phenyl 1,3,4-thiadiazolo-[3,2-a] pyrimidine has been described, highlighting a method for incorporating the morpholine ring into the pyrimidine scaffold, which is essential for generating compounds like the one (Moradivalikboni et al., 2014). Similarly, cross-coupling reactions using triorganoindium compounds have been employed for the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines, demonstrating an efficient pathway to introduce various substituents to the pyrimidine ring (Martínez et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively characterized using various analytical techniques. For example, the crystal structure and DFT study of a novel compound with a dimorpholinopyrido[2,3-d]pyrimidin-6-yl moiety have been reported, providing insights into the arrangement of morpholine and pyrimidine rings and their electronic interactions (Zhou et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving the morpholine and pyrimidine components include nucleophilic substitution reactions, where the morpholine ring acts as a nucleophile. This is crucial for modifying the pyrimidine ring or introducing new functional groups. The reactivity of these compounds under various conditions has been explored to understand their chemical behavior and potential applications.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are determined by the molecular structure and substituents present in the compound. The synthesis and characterization of related compounds provide valuable data on these properties, which are essential for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are influenced by the electronic structure and functional groups of the compound. Studies on the synthesis and biological evaluation of morpholino-pyrimidine derivatives have shed light on these aspects, revealing their potential pharmacological activities and interactions with biological targets (Liu et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of this compound are Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Serine/threonine-protein kinase pim-1 . These proteins play crucial roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as a potent inhibitor of Phosphatidylinositol 3-kinase (PI3K) . By inhibiting PI3K, it inactivates Akt/protein kinase B (PKB) , which consequently inhibits cell proliferation and induces apoptosis . This interaction with its targets leads to changes in the cellular signaling pathways, affecting the normal functioning of the cell .
Biochemical Pathways
The compound affects the PI3K-Akt/PKB pathway . This pathway is crucial for cell survival, promoting growth and proliferation while preventing apoptosis. By inhibiting this pathway, the compound disrupts these processes, leading to cell death .
Pharmacokinetics
It’s known that the compound is a small molecule, which typically allows for good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of apoptosis . This is achieved through the inactivation of Akt/PKB, leading to a disruption in the balance of cell growth and death .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other chemicals in the environment can affect the compound’s effectiveness . Additionally, regulatory factors, such as those proposed by the Environmental Protection Agency (EPA), can influence how the compound is used and its subsequent impact .
Propiedades
IUPAC Name |
2-morpholin-4-yl-6-oxo-N-phenyl-4,5-dihydro-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-13-10-12(14(21)16-11-4-2-1-3-5-11)17-15(18-13)19-6-8-22-9-7-19/h1-5,12H,6-10H2,(H,16,21)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYXPHLMWQIPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(CC(=O)N2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-(4-methylphenyl)phthalazine](/img/structure/B4110798.png)



![1-{[(4-methylphenyl)thio]acetyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4110820.png)
![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B4110828.png)


![N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4110850.png)
![4-(4-benzoyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4110855.png)
![N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4110866.png)
![N-1-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4110873.png)

![3-chloro-4-ethoxy-N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4110888.png)